

# Revolutionizing Cellular Insights: Tamra-peg8-cooh in Single-Molecule Imaging

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## Compound of Interest

Compound Name: *Tamra-peg8-cooh*

Cat. No.: *B12364146*

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Application of **Tamra-peg8-cooh** in Advanced Single-Molecule Imaging Techniques.

**Tamra-peg8-cooh**, a fluorescent dye featuring a tetramethylrhodamine (TAMRA) core linked to a carboxyl group via an 8-unit polyethylene glycol (PEG) spacer, has emerged as a powerful tool for elucidating complex biological processes at the single-molecule level. Its bright, photostable fluorescence and the hydrophilic PEG linker make it particularly well-suited for high-resolution imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and single-molecule tracking (SMT). These methods provide unprecedented insights into molecular interactions, conformational dynamics, and the real-time behavior of individual biomolecules, crucial for advancing our understanding of cellular function and for the development of novel therapeutics.

## Core Properties of Tamra-peg8-cooh

The unique characteristics of **Tamra-peg8-cooh** make it an excellent candidate for single-molecule studies. The TAMRA fluorophore exhibits robust photophysical properties, while the PEG spacer enhances solubility and minimizes non-specific interactions, a critical consideration in sensitive single-molecule experiments.

Property	Value	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	~555 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	~580 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	~90,000 cm <sup>-1</sup> M <sup>-1</sup>	[1]
Quantum Yield ( $\Phi$ )	0.3–0.5	[1]
Reactive Group	Carboxylic Acid (-COOH)	
Target Functional Group	Primary Amines (-NH <sub>2</sub> )	

## Applications in Single-Molecule Imaging

**Tamra-peg8-cooh** is instrumental in two key single-molecule techniques:

- **Single-Molecule FRET (smFRET):** This technique measures the efficiency of energy transfer between a donor and an acceptor fluorophore to determine distances on the nanometer scale.[2] **Tamra-peg8-cooh** serves as an excellent acceptor for commonly used donor dyes like fluorescein (FAM) or cyanine dyes (e.g., Cy3), allowing for the study of dynamic processes such as protein and RNA folding, and receptor-ligand interactions.
- **Single-Molecule Tracking (SMT):** SMT allows for the direct observation of the movement of individual molecules in real-time. By labeling a protein or other biomolecule with **Tamra-peg8-cooh**, researchers can track its diffusion and interactions within complex biological environments, such as the cell membrane.

## Experimental Protocols

Detailed methodologies for labeling and imaging are crucial for successful single-molecule experiments.

### Bioconjugation of Tamra-peg8-cooh to a Target Protein

This protocol describes the covalent attachment of **Tamra-peg8-cooh** to primary amines (e.g., lysine residues) on a protein of interest using carbodiimide chemistry.

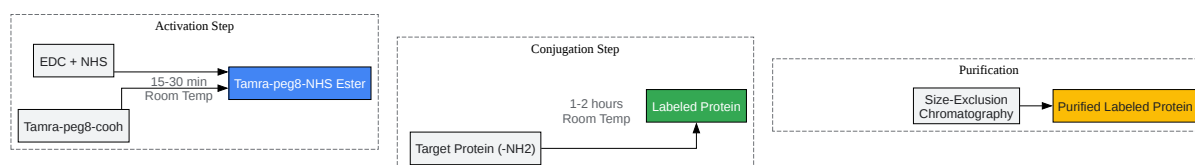
Materials:

- **Tamra-peg8-cooh**
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer: Phosphate-buffered saline (PBS) or similar at pH 7.2-8.0

#### Procedure:

- Reagent Preparation:
  - Dissolve **Tamra-peg8-cooh** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
  - Prepare fresh solutions of EDC and NHS in reaction buffer or water immediately before use.
- Activation of Carboxylic Acid:
  - In a microcentrifuge tube, combine **Tamra-peg8-cooh**, EDC, and NHS in a molar ratio of approximately 1:1.5:1.5.
  - Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Protein Conjugation:
  - Add the activated Tamra-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein, but a starting point of 10:1 to 20:1 is common.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
- Purification:
  - Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.
  - Collect the fractions containing the labeled protein, which will be visibly colored. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 555 nm and using the Beer-Lambert law.



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Bioconjugation workflow for labeling a target protein with **Tamra-peg8-cooh**.

## Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol provides a general framework for imaging surface-immobilized, **Tamra-peg8-cooh** labeled molecules.

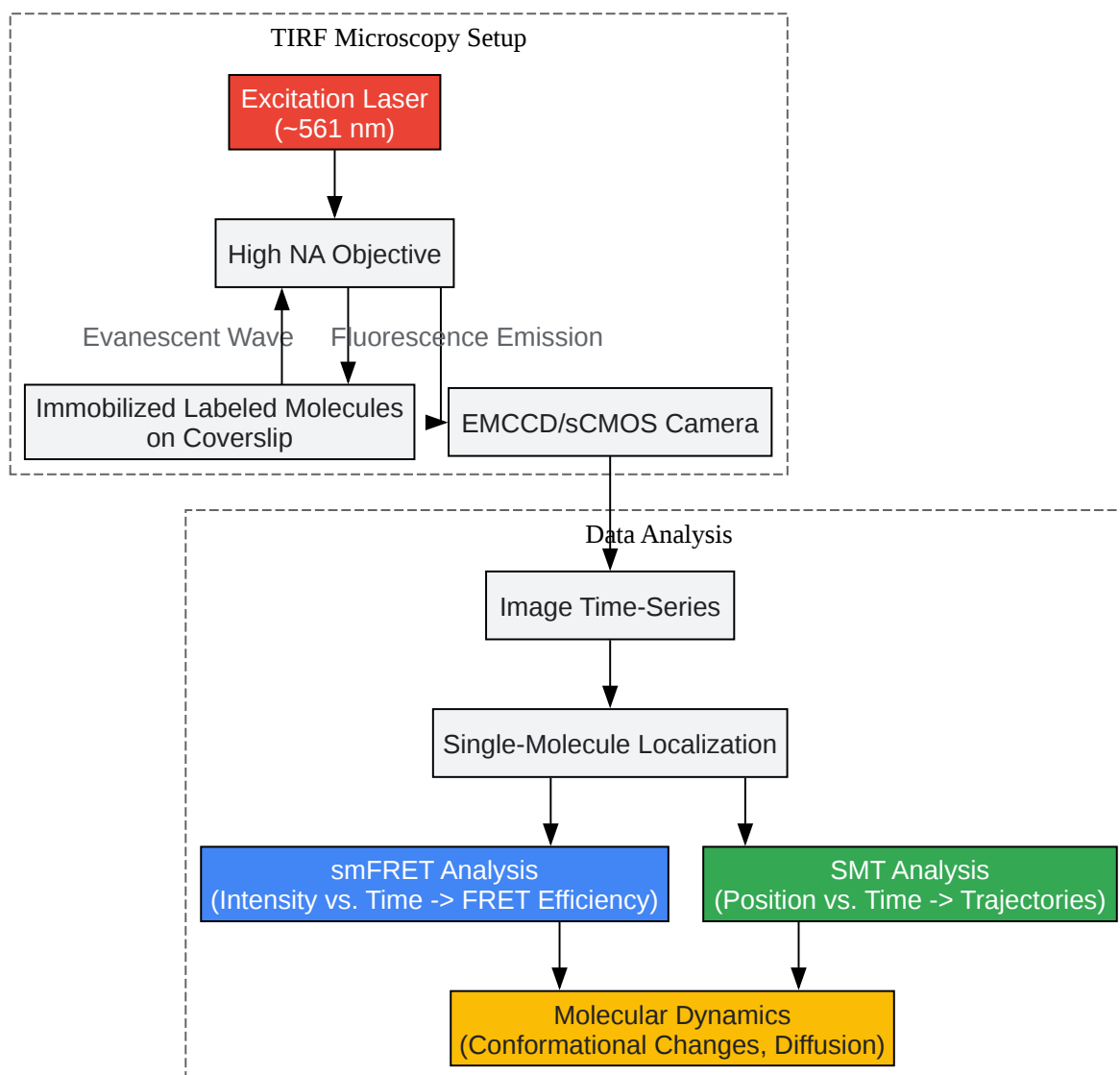
#### Materials:

- Purified, **Tamra-peg8-cooh** labeled biomolecule
- Microscope coverslips and slides
- Immobilization reagents (e.g., biotin-PEG, streptavidin)
- TIRF microscope with appropriate laser lines (e.g., 532 nm or 561 nm) and emission filters
- EMCCD or sCMOS camera
- Imaging buffer with an oxygen scavenging system to reduce photobleaching

#### Procedure:

- Surface Preparation:
  - Clean microscope coverslips thoroughly.
  - Functionalize the coverslip surface for specific immobilization of the labeled biomolecule (e.g., with biotin-PEG for binding to streptavidin-coated surfaces).
- Sample Immobilization:
  - Incubate the functionalized coverslip with a dilute solution of the labeled biomolecule to achieve a density suitable for single-molecule imaging.
  - Wash away unbound molecules.
- Imaging:
  - Mount the coverslip on the TIRF microscope.
  - Illuminate the sample with the appropriate laser, ensuring the critical angle for total internal reflection is achieved to generate the evanescent wave.
  - Acquire a time-series of images using the camera, with an exposure time optimized to capture the dynamics of interest while minimizing photobleaching.

- Data Analysis:
  - For smFRET: Localize individual donor and acceptor fluorophores, calculate their intensities over time, and determine the FRET efficiency.
  - For SMT: Localize individual molecules in each frame and track their positions over time to generate trajectories. From these trajectories, diffusion coefficients and modes of motion can be determined.



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## References

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